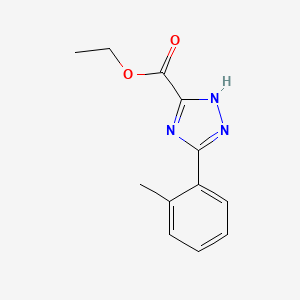

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate

Description

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an o-tolyl (2-methylphenyl) group at position 3 and an ethyl ester at position 3. The triazole ring system is known for its stability, aromaticity, and versatility in pharmaceutical and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions . The o-tolyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding affinity in biological systems. This compound is typically synthesized via cyclization reactions involving hydrazides and thioamides or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods .

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,15) |

InChI Key |

GSZZOOOSTSXUOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the triazole moiety is crucial for its antimicrobial action, as it interacts with the target sites in microbial cells.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer development. For instance, derivatives of triazoles have shown promise as dual-action anticancer agents by targeting multiple pathways simultaneously .

Agricultural Applications

This compound has potential applications in agriculture as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by phytopathogenic fungi. Research into its efficacy and safety profiles is ongoing to establish it as a viable agricultural chemical.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Reacting o-toluidine with appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization : Formation of the triazole ring through cyclization reactions involving hydrazines or hydrazones.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. This compound exhibited notable activity against resistant strains of Staphylococcus aureus and Candida albicans.

- Anticancer Studies : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induces oxidative stress leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis, which is crucial for fungal cell membrane integrity . The triazole ring can also interact with nucleic acids, affecting DNA replication and transcription.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate (C10H10N4O2)

- Substituent : A pyridinyl group replaces the o-tolyl group.

- This may improve aqueous solubility compared to the o-tolyl analog. However, the basic nitrogen in pyridine could alter pharmacokinetic properties, such as absorption and distribution .

- Synthesis : Similar cyclization methods apply, but the pyridinyl group may require protection during synthesis to avoid side reactions .

b. Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (C6H9N3O2)

- Substituent : A methyl group replaces the o-tolyl group.

- However, reduced lipophilicity may lower membrane permeability compared to the o-tolyl derivative .

- Physical Properties : Melting point (mp) = 169–172°C, lower than bulkier aromatic analogs, reflecting weaker intermolecular forces .

c. Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (C12H10F3N3O2)

- Substituent : A trifluoromethylphenyl group replaces o-tolyl.

- Impact : The electron-withdrawing CF3 group enhances metabolic stability and may improve resistance to oxidative degradation. However, increased hydrophobicity could reduce solubility .

d. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C11H11N3O2)

- Substituent : A phenyl group at position 5 (vs. position 3 in the o-tolyl analog).

- The phenyl group at position 5 may disrupt hydrogen-bonding networks observed in crystal structures of position 3 analogs .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate | C12H13N3O2 | 180–185<sup>†</sup> | 2.8 | ~1.5 (DMSO) |

| Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate | C10H10N4O2 | 175–178 | 1.5 | ~5.0 (Water) |

| Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | C6H9N3O2 | 169–172 | 0.9 | ~10.0 (Water) |

| Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate | C12H10F3N3O2 | 192–195 | 3.5 | ~0.8 (DMSO) |

<sup>*</sup> Predicted using ChemDraw. <sup>†</sup> Estimated based on analogs in .

Biological Activity

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Properties

Molecular Details:

- Molecular Formula: C₁₂H₁₃N₃O₂

- Molecular Weight: 231.25 g/mol

- IUPAC Name: Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

- Canonical SMILES: CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Antifungal and Antibacterial Properties

This compound has shown promising antifungal activity by inhibiting cytochrome P450 enzymes critical for ergosterol synthesis in fungi. This disruption affects the integrity of fungal cell membranes. In vitro studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell culture studies, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The compound's unique structural features may contribute to its ability to interact with specific molecular targets within cancer cells.

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition: The compound inhibits essential enzymes in pathogens.

- Cell Membrane Disruption: By interfering with ergosterol synthesis in fungi.

- Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling pathways .

Comparative Analysis with Related Compounds

This compound can be compared with other triazole derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-(p-tolyl)-1H-1,2,4-triazole | Para-substituted | Similar antifungal activity |

| Ethyl 3-(m-tolyl)-1H-1,2,4-triazole | Meta-substituted | Reduced activity |

| Ethyl 3-(phenyl)-1H-1,2,4-triazole | Phenyl-substituted | Broader spectrum |

The ortho substitution in this compound contributes to its unique reactivity and biological profile compared to its para and meta counterparts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens when tested at different concentrations .

- Cytokine Modulation : Research indicated that triazole derivatives could modulate cytokine release in immune cells. For instance, compounds were shown to decrease TNF-alpha production significantly .

- In Vivo Studies : Animal model studies are ongoing to assess the efficacy and safety profile of this compound as a potential therapeutic agent against fungal infections and tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.